

# An In-Depth Technical Guide to Galanin (1-13)-Spantide I

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Galanin (1-13)-Spantide I*

Cat. No.: *B15616156*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Galanin (1-13)-Spantide I**, also known as C7, is a synthetic chimeric peptide that has emerged as a valuable tool in the study of the galaninergic system. This document provides a comprehensive technical overview of **Galanin (1-13)-Spantide I**, including its structure, mechanism of action, and key experimental data. Detailed methodologies for its synthesis, purification, and application in various *in vitro* and *in vivo* assays are presented to facilitate its use in research and drug development.

## Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including nociception, feeding behavior, and neuroendocrine regulation.<sup>[1]</sup> These diverse effects are mediated through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3.<sup>[2][3]</sup> To elucidate the specific roles of these receptors and the overall function of the galaninergic system, potent and selective antagonists are essential.

**Galanin (1-13)-Spantide I** is a first-generation galanin receptor antagonist.<sup>[4]</sup> It is a chimeric peptide constructed from two distinct moieties: the N-terminal 1-13 amino acid fragment of galanin and Spantide I, a known antagonist of the substance P (NK1) receptor.<sup>[4][5]</sup> This

unique structure confers upon it the ability to bind to galanin receptors and antagonize the effects of endogenous galanin.[\[6\]](#)[\[7\]](#)

## Physicochemical Properties

| Property            | Value                                                                                                                 | Reference                               |
|---------------------|-----------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Amino Acid Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH <sub>2</sub> | <a href="#">[8]</a>                     |
| Molecular Formula   | C138H199N35O30                                                                                                        | <a href="#">[8]</a>                     |
| Molecular Weight    | 2828.34 g/mol                                                                                                         | <a href="#">[8]</a> <a href="#">[9]</a> |
| CAS Number          | 143868-20-6                                                                                                           | <a href="#">[5]</a> <a href="#">[8]</a> |

## Mechanism of Action

**Galanin (1-13)-Spantide I** functions as a competitive antagonist at galanin receptors.[\[3\]](#) The galanin (1-13) portion of the chimera is responsible for binding to the galanin receptors, while the Spantide I moiety is thought to contribute to the antagonistic activity and stability of the peptide.[\[4\]](#) By occupying the receptor binding site, it prevents the endogenous ligand, galanin, from activating the receptor and initiating downstream signaling cascades.[\[3\]](#)

## Signaling Pathways

Galanin receptors couple to various intracellular signaling pathways. GALR1 and GALR3 are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[\[3\]](#)[\[10\]](#) GALR2 can couple to both Gi/o and Gq/11 proteins, resulting in either inhibition of adenylyl cyclase or stimulation of phospholipase C, which in turn leads to an increase in intracellular calcium.[\[10\]](#)[\[11\]](#) **Galanin (1-13)-Spantide I**, as an antagonist, is expected to block these galanin-induced signaling events.



[Click to download full resolution via product page](#)

Antagonism of Galanin Receptor Signaling Pathways.

## Quantitative Data Binding Affinity

**Galanin (1-13)-Spantide I** exhibits high affinity for galanin receptors, although its selectivity across the different subtypes has not been fully characterized in a single comprehensive study. The available data from various tissues and cell lines are summarized below.

| Receptor/Tissue            | Ligand                         | Assay Type               | Affinity (nM) | Reference |
|----------------------------|--------------------------------|--------------------------|---------------|-----------|
| Rat Spinal Cord            | [125I]-Galanin                 | Radioligand Binding      | Kd = 1.16     | [7][12]   |
| Rat Hypothalamic Membranes | [125I]-[Tyr26]-porcine galanin | Radioligand Displacement | IC50 = 0.2    | [6]       |

Note: The specific galanin receptor subtype(s) in these preparations were not fully differentiated.

## Experimental Protocols

### Synthesis and Purification

**Galanin (1-13)-Spantide I** is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

#### 5.1.1. Solid-Phase Peptide Synthesis (SPPS)

A general protocol for the synthesis of a chimeric peptide like **Galanin (1-13)-Spantide I** is outlined below. This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.



[Click to download full resolution via product page](#)

## General Workflow for Solid-Phase Peptide Synthesis.

### Protocol:

- Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
- First Amino Acid Coupling: Couple the first C-terminal Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/DIEA in DMF).
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.
- Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
- Subsequent Amino Acid Couplings: Repeat the coupling, washing, and deprotection steps for each subsequent amino acid in the sequence.
- Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a water/acetonitrile mixture for lyophilization.

### 5.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The crude peptide is purified using RP-HPLC to obtain a highly pure product.

### Protocol:

- Column: Use a preparative C18 column.
- Mobile Phase:
  - Solvent A: 0.1% TFA in water.
  - Solvent B: 0.1% TFA in acetonitrile.

- Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration. The exact gradient will need to be optimized based on the hydrophobicity of the peptide.
- Detection: Monitor the elution profile at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

## In Vitro Assays

### 5.2.1. Radioligand Binding Assay

This assay is used to determine the binding affinity of **Galanin (1-13)-Spantide I** to galanin receptors.

Protocol:

- Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express galanin receptors (e.g., rat hypothalamus or cell lines overexpressing specific GALR subtypes).
- Incubation: Incubate the membranes with a fixed concentration of a radiolabeled galanin ligand (e.g., [<sup>125</sup>I]-galanin) and varying concentrations of unlabeled **Galanin (1-13)-Spantide I** in a suitable binding buffer.
- Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC<sub>50</sub> value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

### 5.2.2. Functional Assays

These assays measure the ability of **Galanin (1-13)-Spantide I** to antagonize galanin-induced cellular responses.

- cAMP Assay:
  - Culture cells expressing GALR1 or GALR3.
  - Pre-incubate the cells with varying concentrations of **Galanin (1-13)-Spantide I**.
  - Stimulate the cells with a fixed concentration of galanin in the presence of a phosphodiesterase inhibitor.
  - Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF kit.
  - Determine the IC50 value for the inhibition of galanin-stimulated cAMP reduction.
- Calcium Mobilization Assay:
  - Culture cells expressing GALR2.
  - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
  - Pre-incubate the cells with varying concentrations of **Galanin (1-13)-Spantide I**.
  - Stimulate the cells with a fixed concentration of galanin.
  - Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
  - Determine the IC50 value for the inhibition of galanin-induced calcium mobilization.

## In Vivo Assays

### 5.3.1. Antagonism of Galanin-Induced Feeding

This experiment assesses the ability of **Galanin (1-13)-Spantide I** to block the orexigenic (appetite-stimulating) effects of galanin.

Protocol:

- Animal Model: Use adult male rats, cannulated for intracerebroventricular (ICV) or site-specific (e.g., paraventricular nucleus) microinjections.
- Acclimation: Acclimate the rats to the testing environment and handling procedures.
- Drug Administration:
  - Administer **Galanin (1-13)-Spantide I** via microinjection into the desired brain region.
  - After a short pre-treatment period, administer galanin via the same route.
  - Control groups should receive vehicle injections.
- Food Intake Measurement: Provide a pre-weighed amount of a palatable food source and measure the cumulative food intake at various time points post-injection.
- Data Analysis: Compare the food intake between the different treatment groups to determine if **Galanin (1-13)-Spantide I** significantly reduces galanin-induced feeding.

### 5.3.2. Modulation of the Nociceptive Flexor Reflex

This assay investigates the effect of **Galanin (1-13)-Spantide I** on galanin-mediated modulation of spinal nociceptive processing.

Protocol:

- Animal Model: Use decerebrate, spinalized rats to isolate the spinal reflex circuitry.
- Intrathecal Catheterization: Implant an intrathecal catheter for drug delivery to the spinal cord.
- Reflex Measurement: Elicit the flexor reflex by electrical stimulation of a sensory nerve (e.g., the sural nerve) and record the resulting electromyographic (EMG) activity from a flexor

muscle (e.g., the tibialis anterior).

- Drug Administration:
  - Administer galanin intrathecally to induce facilitation of the flexor reflex.
  - In a separate group of animals, co-administer **Galanin (1-13)-Spantide I** with galanin.
- Data Analysis: Compare the magnitude of the flexor reflex facilitation in the presence and absence of **Galanin (1-13)-Spantide I** to determine its antagonistic effect.

## Conclusion

**Galanin (1-13)-Spantide I** is a foundational tool for investigating the physiological and pathological roles of the galaninergic system. Its ability to antagonize galanin receptors has provided valuable insights into galanin's involvement in feeding, pain, and other neurological processes. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed information on its properties and experimental applications. Further research with more subtype-selective antagonists will continue to refine our understanding of the complexities of galanin signaling.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. dspace.ut.ee [dspace.ut.ee]
- 4. karger.com [karger.com]
- 5. medchemexpress.com [medchemexpress.com]

- 6. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galanin stimulates Ca<sup>2+</sup> mobilization, inositol phosphate accumulation, and clonal growth in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Galanin (1-13)-Spantide I]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15616156#what-is-galanin-1-13-spantide-i\]](https://www.benchchem.com/product/b15616156#what-is-galanin-1-13-spantide-i)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)